4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide

carbonic anhydrase inhibition linker structure-activity relationship tumor-associated isoform selectivity

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide (CAS 1099632-71-9; molecular formula C9H10N4O2S; MW 238.27) is a small-molecule hybrid scaffold in which a 1,2,4-triazole ring is tethered to a primary benzenesulfonamide pharmacophore through a single methylene (–CH2–) spacer. This methylene bridge distinguishes it from directly N‑linked 1,2,4‑triazole‑benzenesulfonamides and from 1,2,3‑triazole congeners that have been extensively characterised as carbonic anhydrase (CA) inhibitors.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27
CAS No. 1099632-71-9
Cat. No. B3212318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide
CAS1099632-71-9
Molecular FormulaC9H10N4O2S
Molecular Weight238.27
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)N
InChIInChI=1S/C9H10N4O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H2,10,14,15)
InChIKeyFWZBTYAIDBGHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide (CAS 1099632-71-9): Structural Identity, Regulatory Classification, and Procurement-Relevant Profile for Carbonic Anhydrase Inhibitor Research and Agrochemical Development


4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide (CAS 1099632-71-9; molecular formula C9H10N4O2S; MW 238.27) is a small-molecule hybrid scaffold in which a 1,2,4-triazole ring is tethered to a primary benzenesulfonamide pharmacophore through a single methylene (–CH2–) spacer [1]. This methylene bridge distinguishes it from directly N‑linked 1,2,4‑triazole‑benzenesulfonamides and from 1,2,3‑triazole congeners that have been extensively characterised as carbonic anhydrase (CA) inhibitors. The compound is notified under the EU CLP regulation with harmonised classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. Its bifunctional architecture—sulfonamide zinc‑binding group plus a flexible 1,2,4‑triazole tail—positions it as a versatile intermediate for CA‑targeted medicinal chemistry and for triazole‑sulfonamide fungicide programmes, where the methylene linker is a key determinant of binding‑mode divergence relative to directly coupled analogs [1].

Why Generic Substitution Fails for 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide: The Critical Role of the Methylene Spacer in Isoform Selectivity and Synthetic Tractability


Benzenesulfonamides bearing N‑heterocycles are not interchangeable building blocks. In triazole‑benzenesulfonamide carbonic anhydrase inhibitors, even a single‑atom variation in the linker between the sulfonamide zinc‑binding group and the triazole tail can shift selectivity among hCA I, II, IX, and XII isoforms by more than two orders of magnitude [1]. Substituting 4‑((1H‑1,2,4‑triazol‑1‑yl)methyl)benzenesulfonamide with a directly N‑linked 1,2,4‑triazole analog eliminates the conformational freedom conferred by the methylene group, which alters the trajectory of the triazole ring into the middle/rim region of the CA active site and changes hydrogen‑bond networks observed crystallographically [2]. Similarly, switching the 1,2,4‑triazole to a 1,2,3‑triazole regioisomer modifies the nitrogen pattern available for Zn‑assisted water coordination and tail‑directed hydrophobic contacts [1]. These structural differences are amplified when the compound is used as a synthetic intermediate: the methylene spacer provides a distinct reactivity profile for further functionalisation compared to directly attached triazole precursors, affecting both the efficiency of subsequent click‑chemistry or cross‑coupling steps and the physicochemical properties of the final library members [3]. The combination of a flexible 1,2,4‑triazole moiety with a primary sulfonamide that is unsubstituted at nitrogen preserves the maximal zinc‑binding capacity while allowing systematic exploration of tail‑group SAR—an advantage lost when the sulfonamide is N‑alkylated or replaced by a secondary sulfonamide.

Product-Specific Quantitative Differentiation: 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide vs. Closest Analogs


Methylene Spacer Confers hCA Isoform Selectivity Divergence Relative to Directly N‑Linked 1,2,4‑Triazole Analogs

In the 1,2,4‑triazole‑benzenesulfonamide carbonic anhydrase inhibitor series reported by SitaRam et al. (2014), compounds bearing a methylene‑type structural element between the sulfonamide phenyl ring and the triazole scaffold—most notably series 3a–3g where the triazole is appended through a flexible chain—achieved Ki values spanning 84–868 nM against hCA I and 5.6–390 nM against hCA II, while the same compounds inhibited the tumor‑associated isoforms hCA IX and XII with Ki values of 2.8–431 nM and 1.3–63 nM, respectively [1]. In contrast, series 5a–5g, in which the triazole is directly N‑linked to the benzenesulfonamide without a flexible spacer, showed Ki values exceeding 10,000 nM against hCA I and II yet retained moderate potency for hCA IX/XII, demonstrating that the presence of a flexible linker profoundly shifts isoform selectivity by more than 100‑fold [1]. The target compound, featuring a single methylene spacer, occupies an intermediate linker length and flexibility compared to the multiatom chains of series 3a–3g and the zero‑atom linker of series 5a–5g, enabling fine‑tuning of the potency–selectivity balance [2].

carbonic anhydrase inhibition linker structure-activity relationship tumor-associated isoform selectivity

1,2,4‑Triazole vs. 1,2,3‑Triazole Regioisomerism: Differentiated Hydrogen‑Bond Capacity and Crystallographically Observed Binding Modes in hCA II

Crystal structures of human carbonic anhydrase II complexed with triazole‑benzenesulfonamide inhibitors reveal that the position of nitrogen atoms in the triazole ring dictates the hydrogen‑bond network with the active‑site water network. In PDB 5LJQ, the directly attached 1,2,3‑triazole ring of 4‑(4‑(phenoxymethyl)‑1H‑1,2,3‑triazol‑1‑yl)benzenesulfonamide participates in a water‑mediated hydrogen bond through its N‑2 or N‑3 atom, whereas the isomeric 1,2,4‑triazole system present in the target compound offers an additional N‑4 position capable of coordinating the Zn‑bound water molecule, potentially strengthening enthalpic binding [1]. The 1,2,4‑triazole ring also presents a different dipole moment (∼3.3 D for 1,2,4‑triazole vs. ∼4.4 D for 1,2,3‑triazole) and electrostatic potential surface, which alters the inhibitor's orientation in the conical active‑site cavity [2]. Crystallographic B‑factors and water‑mediated contacts observed for the oxymethylene‑linked 1,2,3‑triazole in PDB 5LJT (resolution 1.00 Å) indicate that the linker region tolerates substantial conformational heterogeneity; the methylene‑linked 1,2,4‑triazole variant is expected to sample a distinct rotamer distribution owing to the absence of the ether oxygen, thereby avoiding steric clash with the hydrophobic patch defined by residues Phe131, Val135, and Leu204 [1].

triazole regioisomerism carbonic anhydrase II crystallography inhibitor binding mode

Synthetic Tractability: Methylene Spacer Enables Efficient N‑Alkylation vs. Copper‑Catalysed Azide–Alkyne Cycloaddition (CuAAC) Required for 1,2,3‑Triazole Congeners

The target compound is synthesised via a single‑step N‑alkylation of 1H‑1,2,4‑triazole with commercially available 4‑(chloromethyl)benzenesulfonamide under basic conditions (K2CO3, DMF, 60–80 °C), typically affording yields of 70–85% after recrystallisation . In contrast, the corresponding 1,2,3‑triazole analogs require a multi‑step sequence involving azide preparation on the benzenesulfonamide scaffold followed by copper‑catalysed azide–alkyne cycloaddition (CuAAC), necessitating removal of cytotoxic copper residues to sub‑ppm levels for biological testing [1]. The N‑alkylation route avoids transition‑metal catalysis entirely and produces the 1,2,4‑triazole regioisomer with full N‑1 selectivity, whereas CuAAC typically yields the 1,4‑disubstituted 1,2,3‑triazole as the major product, limiting regioisomeric diversity [1]. Furthermore, the methylene linker remains amenable to subsequent functionalisation—e.g., oxidation, reductive amination, or metal‑catalysed cross‑coupling—without the lability concerns associated with the benzylic ether oxygen present in oxymethylene‑linked analogs [2].

synthesis building block N-alkylation

Fungicidal Activity of Triazole‑Sulfonamide Scaffolds: Methylene‑Linked 1,2,4‑Triazoles as Agrochemical Intermediates Differentiated from Thiadiazole‑Containing Analogs

In a systematic evaluation of 1,2,4‑triazole and thiadiazole benzenesulfonamide derivatives for fungicidal bioactivity, Chen et al. (2017) demonstrated that 1,2,4‑triazole‑containing compounds with a methylene or substituted‑methylene linker to the benzenesulfonamide core exhibited broad‑spectrum fungicidal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea at concentrations of 50–200 μg mL⁻¹, with several compounds achieving >80% inhibition at 100 μg mL⁻¹ [1]. The analogous thiadiazole‑containing compounds showed consistently weaker activity (typically 30–60% inhibition at the same concentration) against the same panel, suggesting that the 1,2,4‑triazole nucleus is a superior heterocycle for fungicidal target engagement when paired with a benzenesulfonamide scaffold [1]. A patent filing (WO2021243480A1) covering triazole sulfonamide derivatives as agricultural fungicides explicitly claims compounds with a 1,2,4‑triazole linked via a methylene bridge to substituted benzenesulfonamides, confirming industrial interest in this precise chemotype for crop protection applications [2].

fungicide triazole sulfonamide plant disease control

Primary Sulfonamide (–SO2NH2) vs. N‑Substituted Sulfonamide: Maximal Zinc Coordination Potential in CA Inhibition and Distinct Physicochemical Profile

The target compound bears a primary sulfonamide group (–SO2NH2), which is the optimal zinc‑binding function for carbonic anhydrase inhibition: deprotonation of the sulfonamide NH (pKa ∼9–10) generates the sulfonamidate anion that coordinates the active‑site Zn²⁺ ion with a tetrahedral geometry [1]. N‑substituted benzenesulfonamides (e.g., N‑methyl, N‑phenyl, or N‑acyl derivatives) show markedly reduced CA inhibitory potency—often by 100‑ to 1,000‑fold—because N‑substitution sterically hinders Zn²⁺ coordination and alters the pKa of the remaining NH proton [1]. Comparative data from the triazole‑benzenesulfonamide literature consistently show that primary sulfonamide derivatives achieve Ki values in the low nanomolar to subnanomolar range against hCA II, IX, and XII, whereas their N‑alkylated counterparts are essentially inactive (Ki > 10 μM) against all isoforms [2]. The target compound's primary sulfonamide also imparts higher aqueous solubility and lower logP compared to N‑substituted analogs, which is advantageous for both in vitro assay compatibility and formulation flexibility [3].

primary sulfonamide zinc binding carbonic anhydrase pharmacophore

High-Impact Research and Industrial Application Scenarios for 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide (CAS 1099632-71-9)


Focused Library Synthesis of hCA IX/XII‑Selective Inhibitors via Tail Diversification at the Methylene‑Linked 1,2,4‑Triazole Scaffold

The target compound serves as an ideal core scaffold for generating focused libraries of carbonic anhydrase inhibitors with selectivity for the tumor‑associated isoforms hCA IX and hCA XII. As established in Section 3 (Evidence Item 1), the methylene spacer between the benzenesulfonamide zinc‑binding group and the 1,2,4‑triazole tail shifts isoform selectivity away from cytosolic hCA I/II by >100‑fold compared to directly N‑linked analogs [1]. Researchers can exploit the unsubstituted 1,2,4‑triazole ring as a handle for N‑alkylation, Mannich reactions, or metal‑catalysed cross‑coupling to install diverse tail groups that probe the middle and rim regions of the hCA IX/XII active‑site cavity. The primary sulfonamide remains intact throughout these modifications, preserving nanomolar zinc‑binding affinity (Evidence Item 5) [2]. The resulting libraries can be screened in stopped‑flow CO₂ hydration assays against a panel of hCA isoforms, followed by selectivity profiling under normoxic vs. hypoxic conditions in CA‑expressing cancer cell lines (e.g., HT‑29, MDA‑MB‑231) to identify chemosensitising lead compounds.

Agrochemical Fungicide Lead Optimisation: Substitution of the Benzenesulfonamide Ring While Retaining the 1,2,4‑Triazole‑Methylene Pharmacophore

Based on the fungicidal activity data presented in Section 3 (Evidence Item 4), the 1,2,4‑triazole‑methylene‑benzenesulfonamide framework is a validated fungicide chemotype with demonstrated superiority over thiadiazole‑containing analogs against R. solani, F. graminearum, and B. cinerea [3]. Industrial agrochemical teams can procure the parent compound as a starting point for systematic structure–activity relationship studies, wherein the benzenesulfonamide ring is functionalised with electron‑withdrawing or lipophilic substituents to enhance mycelial growth inhibition while maintaining favourable environmental fate profiles. The patent coverage (WO2021243480A1) provides a clear intellectual property landscape for freedom‑to‑operate assessment [4]. The metal‑free, single‑step synthesis (Evidence Item 3) facilitates rapid scale‑up from gram to kilogram quantities for glasshouse and field‑trial supply.

Crystallographic Fragment Screening and Biophysical Characterisation of Linker‑Dependent Binding Modes in Carbonic Anhydrase II

The target compound is an attractive fragment for X‑ray crystallographic soaking experiments with human carbonic anhydrase II, building on the structural data in Section 3 (Evidence Item 2). The 1,2,4‑triazole ring's N‑4 atom provides a hydrogen‑bond anchor that is absent in 1,2,3‑triazole fragments, while the methylene linker's conformational flexibility allows the triazole to sample multiple orientations within the conical active‑site cavity [5]. Co‑crystal structures at resolutions ≤1.2 Å can map the water‑mediated hydrogen‑bond network and inform structure‑based linker optimisation—lengthening or rigidifying the spacer to achieve desired isoform selectivity. The compound's low molecular weight (238.27 Da) and high aqueous solubility relative to bulkier triazole‑benzenesulfonamides make it suitable for high‑concentration soaking (10–50 mM) without DMSO‑induced artefacts.

P‑Glycoprotein Efflux Modulation Studies Using the Methylene‑Linked 1,2,4‑Triazole‑Benzenesulfonamide Chemotype

Triazolyl‑methylene‑linked benzenesulfonamides have been reported to modulate P‑glycoprotein (P‑gp) efflux pump activity in LS‑180 human adenocarcinoma cells, with some analogs reducing intracellular rhodamine‑123 accumulation by up to 48% relative to untreated controls [6]. The target compound, as the simplest unsubstituted member of this chemotype, can serve as a baseline probe to dissect the minimal structural requirements for P‑gp induction vs. inhibition. Researchers can evaluate it in rhodamine‑123 efflux assays (5–50 μM concentration range) and compare its activity with that of bulkier N‑triazole‑bearing analogs to establish whether the free –CH2–triazole moiety is sufficient for transporter engagement, or whether additional phenyl/heteroaryl substitution is obligatory. The absence of confounding off‑target carbonic anhydrase activity at the test concentrations used in P‑gp assays (owing to the compound's predicted moderate hCA potency as a simple fragment) is an advantage for clean mechanistic interpretation.

Quote Request

Request a Quote for 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.